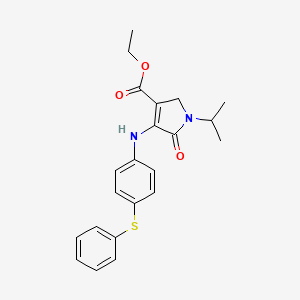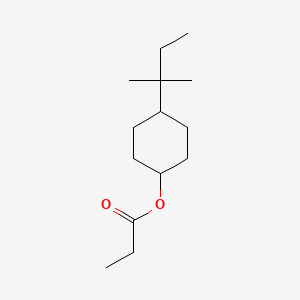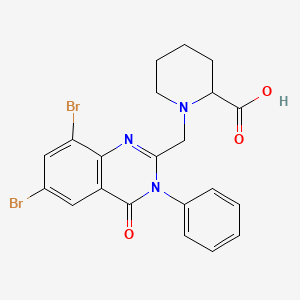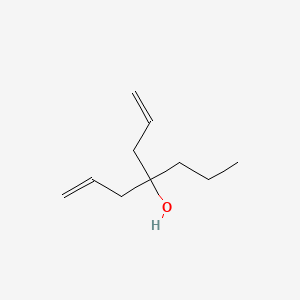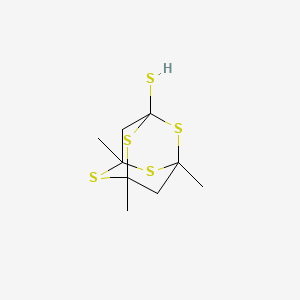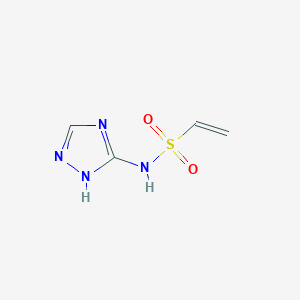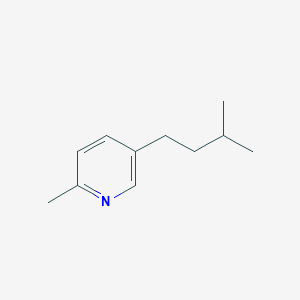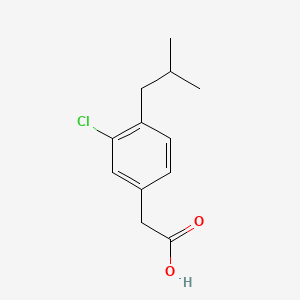![molecular formula C13H22O B13799649 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone CAS No. 54764-61-3](/img/structure/B13799649.png)
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbicyclo[410]hept-7-yl)-1-pentanone is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of photochemistry and [2 + 2] cycloaddition reactions can also be employed to produce this compound on a larger scale .
化学反应分析
Types of Reactions
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols .
科学研究应用
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a drug candidate for various diseases due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
7-Methylbicyclo[4.1.0]hept-3-ene: A similar compound with a different substitution pattern.
(1R,6S)-7,7-Dimethylbicyclo[4.1.0]hept-3-ene: Another related compound with different stereochemistry.
Uniqueness
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone is unique due to its specific substitution pattern and the presence of a pentanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
54764-61-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
1-(3-methyl-7-bicyclo[4.1.0]heptanyl)pentan-1-one |
InChI |
InChI=1S/C13H22O/c1-3-4-5-12(14)13-10-7-6-9(2)8-11(10)13/h9-11,13H,3-8H2,1-2H3 |
InChI 键 |
LHEUEDHEEGQWOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C1C2C1CC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


